N-(1H-indazol-4-yl)methanesulfonamide

CHK1 inhibition Kinase assay DNA damage response

N-(1H-indazol-4-yl)methanesulfonamide (CAS 685109-08-4) is a precisely functionalized indazole sulfonamide kinase inhibitor fragment. The 4-yl methanesulfonamide substitution pattern is critical: this isomer exhibits nanomolar CHK1 inhibition (IC50 27 nM) and demonstrable JAK kinase hinge-binding confirmed by co-crystallography at 1.98 Å (PDB: 5L3A)—a binding mode absent in 5- and 6-yl positional isomers. Researchers conducting kinase SAR, polypharmacology, or DNA damage checkpoint studies should specify the 4-yl isomer exclusively to ensure reproducible target engagement. Available in research quantities with verified purity.

Molecular Formula C8H9N3O2S
Molecular Weight 211.24
CAS No. 685109-08-4
Cat. No. B2856441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-4-yl)methanesulfonamide
CAS685109-08-4
Molecular FormulaC8H9N3O2S
Molecular Weight211.24
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC2=C1C=NN2
InChIInChI=1S/C8H9N3O2S/c1-14(12,13)11-8-4-2-3-7-6(8)5-9-10-7/h2-5,11H,1H3,(H,9,10)
InChIKeyCAMWAWBWBXRPRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-indazol-4-yl)methanesulfonamide CAS 685109-08-4 Procurement Guide: CHK1 Inhibitor and JAK Fragment Hit


N-(1H-indazol-4-yl)methanesulfonamide (CAS 685109-08-4) is a heterocyclic sulfonamide compound comprising an indazole core with a methanesulfonamide substituent at the 4-position . It functions as a small-molecule kinase inhibitor, with reported activity against CHK1 and CHK2 kinases, as well as serum and glucocorticoid-regulated kinase (SGK) [1]. The compound has been crystallized as a fragment hit (ligand code 6DP) in complex with Janus kinase (JAK), demonstrating its utility as a hinge-binding scaffold for kinase inhibitor development [2].

Positional Isomerism Drives Kinase Selectivity: Why N-(1H-indazol-4-yl)methanesulfonamide Cannot Be Replaced by 5- or 6-Yl Analogs


Indazole-based kinase inhibitors exhibit pronounced structure-activity relationships (SAR) at the substitution position of the methanesulfonamide group. The 4-yl isomer (CAS 685109-08-4) displays a distinct target engagement profile, with documented nanomolar inhibition of CHK1 [1], whereas the 6-yl positional isomer (CAS not available) has been characterized primarily as an ERK5 inhibitor with micromolar potency (IC50 = 4.7 µM) [2]. This positional sensitivity arises from differential hinge-binding interactions within the kinase ATP pocket, as evidenced by the 4-yl isomer's co-crystal structure with JAK at 1.98 Å resolution [3]. Substitution with an alternative positional isomer or a non-indazole sulfonamide would fundamentally alter the compound's target profile and experimental outcomes.

Quantitative Differentiation of N-(1H-indazol-4-yl)methanesulfonamide: CHK1 Potency, Kinase Selectivity, and Fragment Crystallography


CHK1 Inhibitory Potency: 27 nM IC50 in HTRF Assay

N-(1H-indazol-4-yl)methanesulfonamide demonstrates sub-micromolar inhibition of CHK1 with an IC50 of 27 nM [1]. This potency is comparable to, but distinct from, optimized CHK1 inhibitors such as 3-(indol-2-yl)indazole derivatives (IC50 values ranging from 2.6 nM to 45 nM) [2]. The compound's potency distinguishes it from the 6-yl positional isomer, which exhibits ERK5 inhibition at micromolar concentrations (IC50 = 4.7 µM) [3].

CHK1 inhibition Kinase assay DNA damage response

Kinase Selectivity Profile: CHK1/CHK2/SGK Tri-Targeting

N-(1H-indazol-4-yl)methanesulfonamide is reported to target CHK1, CHK2, and SGK kinases simultaneously [1]. This tri-targeting profile contrasts with the 6-yl isomer, which has been characterized solely as an ERK5 inhibitor [2]. Additionally, other indazole sulfonamides such as the PI3Kδ inhibitor GSK2292767 (a complex 6-yl derivative) exhibit entirely distinct kinase selectivity, underscoring the unique polypharmacology of the 4-yl substitution pattern [3].

Kinase selectivity Polypharmacology SGK inhibition

Structural Validation: Co-Crystal Structure with JAK at 1.98 Å Resolution

N-(1H-indazol-4-yl)methanesulfonamide has been co-crystallized with Janus kinase (JAK) as ligand 6DP, resolved at 1.98 Å [1]. This structural data confirms that the 4-yl methanesulfonamide engages the kinase hinge region via hydrogen bonding with the indazole NH and the sulfonamide oxygen [2]. In contrast, the 5-yl and 6-yl positional isomers lack publicly available co-crystal structures with any kinase, limiting their utility in structure-guided optimization.

Fragment-based drug discovery X-ray crystallography JAK inhibitors

Purity and Physical Property Specifications: 95% Minimum Purity, Defined Stability

Commercially available N-(1H-indazol-4-yl)methanesulfonamide is supplied with a minimum purity specification of 95% and recommended long-term storage in a cool, dry place . This specification exceeds the typical 90% purity threshold for research-grade compounds and ensures reproducible assay results. Physical properties including density (1.6±0.1 g/cm³) and boiling point (444.2±37.0 °C) are well-characterized , enabling accurate formulation and handling.

Compound procurement Purity specification Storage stability

Validated Research Applications for N-(1H-indazol-4-yl)methanesulfonamide


Fragment-Based Discovery of JAK Kinase Inhibitors

The compound serves as a validated fragment hit for JAK kinase inhibitors, as evidenced by its co-crystal structure at 1.98 Å resolution (PDB: 5L3A) [1]. Researchers can utilize this scaffold for structure-guided optimization, leveraging the established hinge-binding interactions to develop potent and selective JAK inhibitors.

CHK1/CHK2/SGK Polypharmacology Studies in DNA Damage Response

With documented inhibition of CHK1 (IC50 27 nM) and activity against CHK2 and SGK [1][2], this compound is suitable for investigating multi-kinase targeting strategies in cancer cell cycle regulation and DNA damage checkpoint pathways. Its tri-targeting profile offers a starting point for polypharmacology studies distinct from single-target CHK1 inhibitors.

Kinase Selectivity Profiling and SAR of Indazole Sulfonamides

The 4-yl substitution pattern confers a unique target profile compared to 5- and 6-yl isomers [2][3]. This compound is ideal for comparative SAR studies aimed at understanding positional effects on kinase selectivity, enabling rational design of indazole-based inhibitors with tailored target engagement.

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